Cas no 84-65-1 (Anthraquinone)

Anthraquinone is a high-performance intermediate used in the production of various chemical compounds, including dyes, pigments, and pharmaceuticals. Its key advantages lie in its exceptional thermal stability, high reactivity, and ability to facilitate efficient coupling reactions, making it an indispensable component in industrial applications requiring precise molecular transformations.
Anthraquinone structure
Anthraquinone structure
商品名:Anthraquinone
CAS番号:84-65-1
MF:C14H8O2
メガワット:208.21212387085
MDL:MFCD00001188
CID:34319
PubChem ID:24868782

Anthraquinone 化学的及び物理的性質

名前と識別子

    • Anthracene-9,10-dione
    • 9,10-Dioxoanthracene
    • anthra-9,10-quinone
    • Melting point standard Anthraquinone
    • 9,10-Anthraquinone
    • 9,10-Anthraquinone Solution
    • Anthraquinone
    • ANTHRAQUINONE(AS)
    • 9,10-anthracenedione
    • Dihydrodiketoanthracene
    • Morkit
    • Ordinary anthraquinone
    • 9,10-dihydro-9,10-dioxoanthracene
    • Hoelite
    • Anthracenedione
    • Anthradione
    • Corbit
    • 9,10-Anthrachinon
    • Anthrapel
    • 9,10-quinone
    • Az-Q
    • Anthrachinon
    • Caswell No. 052A
    • Anthraquinone [BSI:ISO]
    • Bis-alkylamino anthraquinone
    • 9,10-Anthrachinon [Czech]
    • 9,10-Anthracendion
    • EPA Pesticide Chemical Code 122701
    • 030MS0JBDO
    • Anthraquinone (8CI)
    • 1,4,11,12-Tetrahydro-9,10-anthraquinone
    • Anthracene-9,10-quinone
    • Avipel
    • DAQ-N
    • DBLE 104
    • Flight Control
    • Flight Control Plus
    • Kawasaki SAQ
    • NSC 7957
    • SAQ
    • SAQ (quinone)
    • MDL: MFCD00001188
    • インチ: 1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
    • InChIKey: RZVHIXYEVGDQDX-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2)C(=O)C2C1=CC=CC=2
    • BRN: 390030

計算された属性

  • せいみつぶんしりょう: 208.05200
  • どういたいしつりょう: 208.05243
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積(TPSA): 34.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 34.1

じっけんとくせい

  • 色と性状: 淡黄色針晶
  • 密度みつど: 1.438
  • ゆうかいてん: 284°C(lit.)
  • ふってん: 379-381 °C(lit.)
  • フラッシュポイント: 華氏温度:365°f< br / >摂氏度:185°C< br / >
  • 屈折率: 1.5681 (estimate)
  • ようかいど: 0.00007g/l
  • すいようせい: <0.1 g/100 mL at 23 ºC
  • あんていせい: Stable. Incompatible with strong oxidizing agents. Combustible.
  • PSA: 34.14000
  • LogP: 2.46200
  • マーカー: 687
  • かんど: 湿度に敏感である
  • じょうきあつ: 1 mmHg ( 190 °C)
  • ようかいせい: それは熱ベンゼンと熱トルエンに溶けやすいが、冷ベンゼンには溶けにくい。水、エタノール、エーテル、アセトン、トリクロロメタンなどの有機溶媒に微溶解し、濃硫酸に溶解する

Anthraquinone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H312,H317,H332
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 43
  • セキュリティの説明: S36/37-S37/39-S26-S24
  • RTECS番号:CB4725000
  • 危険物標識: Xi
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature
  • TSCA:Yes
  • 危険レベル:9
  • リスク用語:R36/37/38; R43

Anthraquinone 税関データ

  • 税関データ:

    中国税関コード:

    2914610000

    概要:

    2914610000アントラキノン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914610000アントラセン−9,10−ジオン。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

Anthraquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-71612-10.0g
9,10-dihydroanthracene-9,10-dione
84-65-1 95.0%
10.0g
$27.0 2025-03-21
Enamine
EN300-71612-0.05g
9,10-dihydroanthracene-9,10-dione
84-65-1 95.0%
0.05g
$19.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A100705-500mg
Anthraquinone
84-65-1
500mg
¥369.90 2023-09-04
Enamine
EN300-71612-2.5g
9,10-dihydroanthracene-9,10-dione
84-65-1 95.0%
2.5g
$25.0 2025-03-21
ChemScence
CS-0008907-1kg
Anthraquinone
84-65-1 98.14%
1kg
$35.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017807-2.5kg
Anthraquinone
84-65-1 98%
2.5kg
¥412 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A64190-500g
Anthraquinone
84-65-1 98%
500g
¥68.0 2023-09-08
Life Chemicals
F0001-2133-2.5g
9,10-Anthraguinone
84-65-1 95%+
2.5g
$40.0 2023-09-07
Apollo Scientific
BIA4015-100g
Anthraquinone
84-65-1
100g
£32.00 2025-02-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
EA7815-500g
Anthraquinone
84-65-1 ≥99%
500g
¥350元 2023-09-15

Anthraquinone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,… Solvents: Dichloromethane ;  24 h, rt
リファレンス
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1-Methylethyl 2-iodylbenzoate Catalysts: μ-Oxobis[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyaninato(2-)-κN29… Solvents: Toluene ;  2.5 h, 110 °C
リファレンス
μ-Oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)]
Lee, Ju-hyeon; Bhattarai, Deepak; Keum, Gyochang, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-3

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
リファレンス
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Picolinic acid Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ,  Pyridine ;  30 min
1.2 Reagents: tert-Butyl hydroperoxide ;  30 min
リファレンス
Gif chemistry for oxidation of activated methylenes to ketones
Kim, Sung Soo; Sar, Santosh Kumar; Tamrakar, Pankaj, Bulletin of the Korean Chemical Society, 2002, 23(7), 937-938

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Silica ,  Tungsten hydroxide oxide phosphate ;  3 h, 250 °C
1.2 2 h, 220 °C
リファレンス
Synthesis of anthraquinone over HPW/SiO2 catalyst
Wang, Guirong; Luan, Yanqin; Hao, Suxia; Zhao, Xinqiang; Wang, Yanji, Shiyou Huagong, 2011, 40(1), 69-74

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide Solvents: Dichloromethane-d2 ;  5 min, rt
リファレンス
Base catalysed decomposition of anthracene endoperoxide
Klaper, M.; Wessig, P.; Linker, T., Chemical Communications (Cambridge, 2016, 52(6), 1210-1213

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Chromium (trimesic acid processed metal-organic framework) Solvents: Chlorobenzene ,  Water ;  2.5 h, 100 °C
リファレンス
Hydrocarbon oxidation over Fe- and Cr-containing metal-organic frameworks MIL-100 and MIL-101-a comparative study
Kholdeeva, Oxana A.; Skobelev, Igor Y.; Ivanchikova, Irina D.; Kovalenko, Konstantin A.; Fedin, Vladimir P.; et al, Catalysis Today, 2014, 238, 54-61

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Carbon nitride (C3N4) Solvents: Acetonitrile ;  24 h, 25 °C
リファレンス
g-C3N4 - Singlet Oxygen Made Easy for Organic Synthesis: Scope and Limitations
Camussi, Irene; Mannucci, Barbara; Speltini, Andrea; Profumo, Antonella; Milanese, Chiara; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 8176-8182

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Dichloromethane ;  2 h, rt
リファレンス
Cobalt, [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]-
Singh, Sanjay K.; Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-5

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ,  Water ;  10 h, 80 °C
リファレンス
Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst
Burange, Anand S.; Kale, Sandip R.; Jayaram, Radha V., Tetrahedron Letters, 2012, 53(24), 2989-2992

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen tetracosa-μ-oxododecaoxo[μ12-[tetrahyd… Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
リファレンス
Oxidation of Polycyclic Aromatic Hydrocarbons with Hydrogen Peroxide in the Presence of Transition Metal Mono-Substituted Keggin-Type Polyoxometalates
Estrada, Ana C.; Simoes, Mario M. Q.; Santos, Isabel C. M. S.; Neves, M. Graca P. M. S.; Cavaleiro, Jose A. S.; et al, ChemCatChem, 2011, 3(4), 771-779

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  760 mm Hg, 25 °C → 70 °C
リファレンス
Oxidation of Anthrone with Oxygen in DMSO
Opeida, I. A.; Kas'yanchuk, M. G., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(6), 905-906

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
リファレンス
Palladium-catalyzed reduction of aryl sulfonates. Reduction versus hydrolysis selectivity control
Cabri, Walter; De Bernardinis, Silvia; Francalanci, Franco; Penco, Sergio; Santi, Roberto, Journal of Organic Chemistry, 1990, 55(1), 350-3

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: (Acetonitrile)[2,2,2-trifluoro-N′-(2,3,4,5,6-pentafluorophenyl)-N-[2,2,2-trifluo… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  2 h, 60 °C
リファレンス
Copper(I)-based oxidation of polycyclic aromatic hydrocarbons and product elucidation using vacuum ultraviolet spectroscopy and theoretical spectral calculations
Ponduru, Tharun T.; Qiu, Changling; Mao, James X.; Leghissa, Allegra; Smuts, Jonathan; et al, New Journal of Chemistry, 2018, 42(24), 19442-19449

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Nitric acid ;  8 h, 333 - 353 K
リファレンス
Sub-4 nm Nanodiamonds from Graphene-Oxide and Nitrated Polycyclic Aromatic Hydrocarbons at 423 K
Shen, Yuting ; et al, ACS Nano, 2021, 15(11), 17392-17400

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: Bis(methanol)-μ-oxobis[C,C,C-tris(1,1-dimethylethyl)-29H,31H-tribenzo[b,g,l]pyri… Solvents: Methanol ;  2 h, 25 °C
リファレンス
Binuclear iron(III) phthalocyanine(μ-oxo-dimer)-catalyzed oxygenation of aromatic hydrocarbons with iodosylbenzene sulfate and iodosylbenzene as the oxidants
Neu, Heather M.; Yusubov, Mekhman S.; Zhdankin, Viktor V.; Nemykin, Victor N., Advanced Synthesis & Catalysis, 2009, 351(18), 3168-3174

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dimethylaminoethyl methacrylate-styrene diblock copolymer Solvents: Acetonitrile ,  Water ;  85 h, 40 °C
リファレンス
POMbranes: polyoxometalate-functionalized block copolymer membranes for oxidation catalysis
Romanenko, I.; Lechner, M.; Wendler, F.; Hoerenz, C.; Streb, C.; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(30), 15789-15796

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 1-Methylethyl 2-iodylbenzoate Catalysts: Ferrate(2-), μ-oxobis[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyani… Solvents: Toluene ;  2.5 h, 110 °C
リファレンス
Comparative reactivity of hypervalent iodine oxidants in metalloporphyrin-catalyzed oxygenation of hydrocarbons: iodosylbenzene sulfate and 2-iodylbenzoic acid ester as safe and convenient alternatives to iodosylbenzene
Geraskin, Ivan M.; Pavlova, Olga; Neu, Heather M.; Yusubov, Mekhman S.; Nemykin, Victor N.; et al, Advanced Synthesis & Catalysis, 2009, 351(5), 733-737

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide
リファレンス
Kinetics and mechanism of the liquid-phase oxidation of 10-dihydro-9-ketoanthracene in basic aprotic media
Opeida, I. A.; Kasyanchuk, M. G., Theoretical and Experimental Chemistry (Translation of Teoreticheskaya i Eksperimental'naya Khimiya), 2002, 38(1), 37-42

Anthraquinone Raw materials

Anthraquinone Preparation Products

Anthraquinone 関連文献

Anthraquinoneに関する追加情報

Anthraquinone (CAS No. 84-65-1): A Versatile Compound in Modern Industries

Anthraquinone (CAS No. 84-65-1) is a prominent organic compound widely recognized for its diverse applications across multiple industries. Structurally, it consists of a 9,10-anthraquinone backbone, which serves as the foundation for numerous derivatives. This compound is particularly valued for its role as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. Its unique chemical properties, including stability and reactivity, make it indispensable in both industrial and research settings.

One of the most significant uses of Anthraquinone is in the textile industry, where it acts as a key component in the production of vat dyes. These dyes are renowned for their exceptional colorfastness and resistance to fading, making them ideal for high-quality fabrics. Additionally, 84-65-1 is employed in the manufacturing of paper pulping agents, where it enhances the efficiency of the kraft process by reducing energy consumption and improving yield.

In recent years, Anthraquinone has gained attention in the renewable energy sector, particularly in redox flow batteries. Researchers are exploring its potential as an electrolyte due to its ability to undergo reversible redox reactions, which are critical for energy storage solutions. This aligns with the growing global focus on sustainable energy and carbon-neutral technologies, making CAS No. 84-65-1 a compound of interest for future innovations.

The pharmaceutical industry also benefits from Anthraquinone derivatives, which are used in the synthesis of certain medicinal compounds. For instance, some derivatives exhibit anti-inflammatory and antimicrobial properties, prompting further research into their therapeutic potential. This has led to increased searches for "Anthraquinone medical applications" and "84-65-1 in drug development," reflecting its relevance in modern medicine.

Environmental considerations are another hotspot tied to Anthraquinone. As industries strive for green chemistry practices, the compound's biodegradability and low toxicity profile are being reevaluated. Questions like "Is Anthraquinone environmentally friendly?" and "CAS 84-65-1 safety data" are frequently searched, highlighting public and regulatory interest in its ecological impact.

From a commercial perspective, the demand for Anthraquinone remains steady, driven by its irreplaceable role in niche markets. Suppliers and manufacturers often emphasize its high purity grades (e.g., "Anthraquinone 99% purity") to cater to specialized applications. The compound's pricing and availability are also common search queries, underscoring its economic significance.

In conclusion, Anthraquinone (CAS No. 84-65-1) is a multifaceted compound with enduring relevance in traditional and emerging fields. Its applications span from dye production to energy storage, reflecting its adaptability to evolving technological and environmental demands. As research continues to uncover new uses, this compound will likely remain a cornerstone of industrial and scientific progress.

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